6-Hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one
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Overview
Description
6-Hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 6th position, a methylpyridinyl group at the 2nd position, and a dihydrochromenone core structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-3-pyridinecarboxaldehyde with a suitable chromenone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by cyclization and oxidation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized ketones or aldehydes, reduced dihydro derivatives, and substituted chromenone or pyridinyl compounds .
Scientific Research Applications
6-Hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Thiazoles: Exhibiting diverse biological activities including antimicrobial and anticancer properties.
Pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
6-Hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one is unique due to its specific structural features, such as the combination of a hydroxy group, a methylpyridinyl group, and a dihydrochromenone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H13NO3 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
6-hydroxy-2-(6-methylpyridin-3-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H13NO3/c1-9-2-3-10(8-16-9)15-7-13(18)12-6-11(17)4-5-14(12)19-15/h2-6,8,15,17H,7H2,1H3 |
InChI Key |
JCEIHCLUWUIKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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